DO34

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

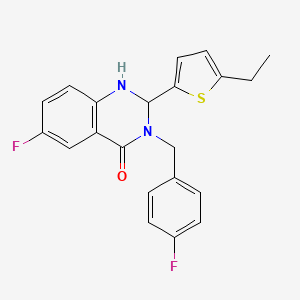

DO34 ist ein hochpotenter, selektiver und zentral aktiver Inhibitor der Diacylglycerollipase (DAGL). Es hat eine signifikante Wirksamkeit bei der Hemmung sowohl von DAGLα als auch von DAGLβ gezeigt, mit einem IC50 von 6 nM für DAGLα und 3-8 nM für DAGLβ . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um das Endocannabinoid-System und seine zugehörigen Signalwege zu untersuchen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte sind:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion eines substituierten Benzolrings mit einem geeigneten Amin zur Bildung der Kernstruktur.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschte Aktivität zu erreichen. Dies beinhaltet typischerweise Reaktionen wie Alkylierung, Acylierung und Halogenierung.

Reinigung: Die endgültige Verbindung wird unter Verwendung von Techniken wie Säulenchromatographie und Umkristallisation gereinigt, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsyntheseverfahren umfassen. Dies beinhaltet die Optimierung der Reaktionsbedingungen für größere Volumina, die Sicherstellung einer konsistenten Qualitätskontrolle und die Verwendung industrieller Reinigungsverfahren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DO34 involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the core structure: This involves the reaction of a substituted benzene ring with a suitable amine to form the core structure.

Functionalization: The core structure is then functionalized with various substituents to achieve the desired activity. This typically involves reactions such as alkylation, acylation, and halogenation.

Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and employing industrial-scale purification techniques.

Analyse Chemischer Reaktionen

Arten von Reaktionen

DO34 unterliegt hauptsächlich:

Substitutionsreaktionen: Diese werden während seiner Synthese verwendet, um verschiedene funktionelle Gruppen einzuführen.

Oxidations- und Reduktionsreaktionen: Diese können an der Modifizierung des Oxidationszustands bestimmter funktioneller Gruppen während der Synthese beteiligt sein.

Häufige Reagenzien und Bedingungen

Reagenzien: Häufige Reagenzien umfassen Halogenierungsmittel, Alkylierungsmittel und Reduktionsmittel.

Bedingungen: Typische Bedingungen umfassen kontrollierte Temperaturen, inerte Atmosphären (z. B. Stickstoff oder Argon) und die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist die hochreine this compound-Verbindung, die durch ihre spezifische inhibitorische Aktivität gegenüber DAGLα und DAGLβ gekennzeichnet ist.

Wissenschaftliche Forschungsanwendungen

DO34 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird verwendet, um die Mechanismen der Enzyminhibition und die Rolle von DAGL im Lipidstoffwechsel zu untersuchen.

Biologie: Hilft beim Verständnis des Endocannabinoid-Systems, insbesondere der Synthese und des Abbaus von 2-Arachidonoylglycerol (2-AG).

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen im Zusammenhang mit dem Endocannabinoid-System untersucht, wie z. B. Schmerzen, Entzündungen und Stoffwechselstörungen.

Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf das Endocannabinoid-System abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität der Diacylglycerollipase-Enzyme, insbesondere DAGLα und DAGLβ. Diese Enzyme sind für die Umwandlung von Diacylglycerol in 2-Arachidonoylglycerol (2-AG) verantwortlich, ein wichtiges Endocannabinoid. Durch die Hemmung dieser Enzyme reduziert this compound die 2-AG-Spiegel und moduliert so die Endocannabinoid-Signalwege .

Wirkmechanismus

DO34 exerts its effects by inhibiting the activity of diacylglycerol lipase enzymes, specifically DAGLα and DAGLβ. These enzymes are responsible for the conversion of diacylglycerol to 2-arachidonoylglycerol (2-AG), a key endocannabinoid. By inhibiting these enzymes, this compound reduces the levels of 2-AG, thereby modulating the endocannabinoid signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

DO53: Ein weiterer DAGL-Inhibitor mit ähnlicher Potenz, aber unterschiedlichen Selektivitätsprofilen.

THL (Tetrahydrolipstatin): Ein weniger selektiver Inhibitor von DAGL, der auch für seine inhibitorischen Wirkungen auf andere Lipasen bekannt ist.

Einzigartigkeit von DO34

This compound ist aufgrund seiner hohen Potenz und Selektivität für DAGLα und DAGLβ einzigartig. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und zentrale Wirkungen auszuüben, macht es besonders wertvoll für die Untersuchung der Endocannabinoid-Signalübertragung im zentralen Nervensystem .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, sich zu melden!

Eigenschaften

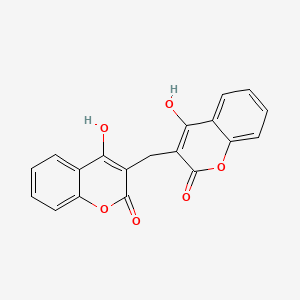

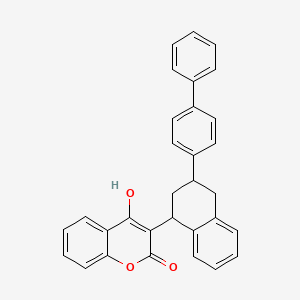

IUPAC Name |

tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F3N5O4/c1-25(2,3)38-24(36)32-13-14-33(20(16-32)15-18-7-5-4-6-8-18)23(35)34-17-22(30-31-34)19-9-11-21(12-10-19)37-26(27,28)29/h4-12,17,20H,13-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGMWUWJVBKTRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F3N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.